molecular formula C8H8N2O2S B13276924 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid

2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13276924
M. Wt: 196.23 g/mol
InChI Key: CBZMFWAEJKQQRQ-UHFFFAOYSA-N
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Description

2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazole ring . The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Solvent-free synthesis methods have also been explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Propargyl bromide, alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Mechanism of Action

The mechanism of action of 2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid is unique due to its specific structural features, such as the presence of the prop-2-yn-1-yl group and the thiazole ring. These features contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

2-[methyl(prop-2-ynyl)amino]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c1-3-4-10(2)8-9-5-6(13-8)7(11)12/h1,5H,4H2,2H3,(H,11,12)

InChI Key

CBZMFWAEJKQQRQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=C(S1)C(=O)O

Origin of Product

United States

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